Cas no 462647-79-6 (benzyl N-methyl-N-(3-oxobutyl)carbamate)

Benzyl N-methyl-N-(3-oxobutyl)carbamate is a specialized carbamate derivative characterized by its functional ketone and carbamate groups. This compound is of interest in organic synthesis and pharmaceutical research due to its versatility as a building block for more complex molecules. The presence of the N-methyl and 3-oxobutyl moieties enhances its reactivity, making it suitable for nucleophilic additions or further functionalization. Its benzyl-protecting group offers stability while allowing selective deprotection when required. The compound is typically utilized in the development of intermediates for bioactive molecules, where controlled reactivity and structural flexibility are critical. Proper handling and storage under inert conditions are recommended to maintain its integrity.
benzyl N-methyl-N-(3-oxobutyl)carbamate structure
462647-79-6 structure
Product Name:benzyl N-methyl-N-(3-oxobutyl)carbamate
CAS No:462647-79-6
MF:C13H17NO3
MW:235.278983831406
MDL:MFCD30189064
CID:4936762
PubChem ID:58069711
Update Time:2025-10-22

benzyl N-methyl-N-(3-oxobutyl)carbamate Chemical and Physical Properties

Names and Identifiers

    • Benzyl methyl(3-oxobutyl)carbamate
    • 4-[Methyl(benzyloxycarbonyl)amino]-2-butanone
    • benzyl N-methyl-N-(3-oxobutyl)carbamate
    • MDL: MFCD30189064
    • Inchi: 1S/C13H17NO3/c1-11(15)8-9-14(2)13(16)17-10-12-6-4-3-5-7-12/h3-7H,8-10H2,1-2H3
    • InChI Key: QGCRVPQRPFPOAG-UHFFFAOYSA-N
    • SMILES: O(CC1C=CC=CC=1)C(N(C)CCC(C)=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 6
  • Complexity: 259
  • XLogP3: 1.8
  • Topological Polar Surface Area: 46.6

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Additional information on benzyl N-methyl-N-(3-oxobutyl)carbamate

Comprehensive Overview of Benzyl N-methyl-N-(3-oxobutyl)carbamate (CAS No. 462647-79-6): Properties, Applications, and Industry Insights

Benzyl N-methyl-N-(3-oxobutyl)carbamate (CAS No. 462647-79-6) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique structural features. This carbamate derivative, characterized by its N-methyl and 3-oxobutyl functional groups, serves as a versatile intermediate in synthetic chemistry. Its molecular formula, C13H17NO3, and molecular weight of 235.28 g/mol make it a valuable building block for designing bioactive molecules.

Recent studies highlight the compound's role in peptide modification and prodrug development, aligning with the growing demand for targeted drug delivery systems. Researchers are particularly interested in its carbamate linkage, which offers stability under physiological conditions while allowing controlled release of active moieties. The benzyl group further enhances lipophilicity, a critical factor in optimizing drug bioavailability—a hot topic in pharmacokinetic optimization discussions.

In agrochemical applications, Benzyl N-methyl-N-(3-oxobutyl)carbamate demonstrates potential as a precursor for crop protection agents. Its ketone functionality (3-oxobutyl) enables facile derivatization into heterocyclic compounds, addressing the agricultural sector's need for novel pest control solutions. This aligns with current industry trends toward green chemistry and sustainable synthesis, as the compound can be synthesized via atom-efficient routes with minimal byproducts.

Analytical characterization of CAS No. 462647-79-6 typically involves advanced techniques like HPLC-MS and NMR spectroscopy. Recent publications emphasize its distinct 1H-NMR signals: a singlet at ~2.2 ppm for the methyl ketone protons and characteristic aromatic multiplet patterns between 7.2–7.4 ppm for the benzyl moiety. These spectral features are crucial for quality control in GMP-compliant manufacturing, a frequent search term among quality assurance professionals.

The compound's structure-activity relationship (SAR) has become a focal point in medicinal chemistry forums. Computational studies using molecular docking software reveal its potential to interact with enzymatic targets, particularly those involving serine hydrolases. This correlates with rising Google Trends queries about enzyme inhibitors and small molecule therapeutics, reflecting broader interest in precision medicine approaches.

From a regulatory perspective, Benzyl N-methyl-N-(3-oxobutyl)carbamate requires proper handling under standard laboratory protocols. While not classified as hazardous, its carbonyl group reactivity warrants consideration in process scale-up scenarios—a common concern in chemical engineering circles. Material Safety Data Sheets (MSDS) recommend storage at 2–8°C under inert atmosphere to maintain stability, addressing frequent purchaser inquiries about compound shelf life.

Emerging applications include its use in bioconjugation chemistry for antibody-drug conjugates (ADCs), a trending topic in oncological research. The compound's N-methyl carbamate group shows selective reactivity with lysine residues, making it valuable for payload attachment in next-generation cancer therapeutics. This positions CAS No. 462647-79-6 at the intersection of biopharmaceutical innovation and small molecule drug development.

Market analysts note increasing procurement of this intermediate by contract research organizations (CROs), driven by demand for structure diversification in drug discovery. Synthesis optimization papers frequently cite its preparation via carbamoylation reactions between benzyl chloroformate and N-methyl-3-aminobutan-2-one, with yields exceeding 80% when using phase-transfer catalysts—a technique gaining traction in industrial chemistry publications.

Environmental fate studies indicate that Benzyl N-methyl-N-(3-oxobutyl)carbamate undergoes biodegradation via soil microorganisms within 28 days under OECD 301B test conditions. This data responds to growing search volume for eco-friendly chemicals and supports its inclusion in green chemistry initiatives. The compound's hydrolysis products (benzyl alcohol and methyl-3-oxobutylamine) show low ecotoxicity, addressing regulatory concerns about chemical persistence.

Future research directions may explore its potential in polymer chemistry as a chain extender or in material science applications. The simultaneous presence of hydrogen bond acceptors (carbonyl and carbamate) and aromatic rings could enable novel supramolecular interactions, a subject of intense interest in smart material development. Such multidisciplinary applications underscore the compound's relevance across scientific domains.

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